molecular formula C10H8BrNO2S B2431851 Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate CAS No. 1980045-04-2

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B2431851
CAS RN: 1980045-04-2
M. Wt: 286.14
InChI Key: QLZIMOTXTFBGFQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate (MBTTC) is an organic compound that is commonly used in the synthesis of organic compounds. It is a white crystalline solid that has a melting point of 167 °C and a boiling point of 300 °C. MBTTC is a versatile compound used in a variety of scientific research applications and lab experiments.

Scientific Research Applications

Kinase Inhibitors

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate serves as a valuable scaffold for the preparation of kinase inhibitors. Researchers have employed microwave-assisted synthesis to rapidly access 3-aminobenzo[b]thiophenes, achieving yields between 58% and 96%. These compounds play a crucial role in inhibiting kinases associated with diseases such as cancer and inflammation .

Organic Semiconductors

Benzothiophenes, including derivatives like our compound, are essential components of organic semiconductors. Their elongated and highly delocalized electronic structures make them suitable for applications in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives, including our compound, have been explored as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications .

Anticancer Agents

Researchers have synthesized thiophene derivatives incorporating pyrazolone moieties. These compounds exhibit anticancer activity and hold promise for further development .

Fragment-Based Drug Discovery

The compound’s scaffold, especially the 3-aminobenzo[b]thiophene core, offers enormous potential for further derivatization. It has been successfully used in fragment-based drug discovery, including the identification of inhibitors for kinase targets like LIMK1, PIM-kinases, and MAPK-2 kinase .

properties

IUPAC Name

methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZIMOTXTFBGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate

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